molecular formula C20H15FN2O4 B2638747 N-(benzo[d][1,3]dioxol-5-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941910-19-6

N-(benzo[d][1,3]dioxol-5-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2638747
CAS No.: 941910-19-6
M. Wt: 366.348
InChI Key: RVBJOVZILQPKDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H15FN2O4 and its molecular weight is 366.348. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Studies and Disposition

A study investigated the metabolic fate and excretion balance of certain compounds, including an HIV integrase inhibitor, using 19F-NMR spectroscopy. The focus was on the compounds' metabolism and the identification of major metabolites in rat urine, bile, and dog urine (Monteagudo et al., 2007).

Synthesis and Biological Activity

A variety of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides were synthesized and tested for their activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing significant activity towards AChE. The structural-activity relationship was explored, indicating the enhancement of anti-AChE activity by certain moieties (Ghanei-Nasab et al., 2016).

Antimicrobial Properties and Docking Studies

Research focused on the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides and evaluated their antimicrobial properties. The synthesized compounds underwent molecular docking studies to investigate their potential interactions with biological targets (Talupur et al., 2021).

Structural Analysis and Crystallography

A study provided a detailed structural analysis of a hydrate compound known for its role as an HIV integrase inhibitor. The analysis included examining intramolecular and intermolecular hydrogen bonds and the overall molecular conformation in the solid state (Yamuna et al., 2013).

Antibacterial and Antimicrobial Studies

Research synthesized and evaluated novel analogs for their antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The compounds were also tested for cytotoxic activity and structure-activity relationships were discussed (Palkar et al., 2017).

Orexin Receptor Mechanisms and Eating Disorders

A study assessed the role of Orexin-1 Receptor mechanisms in compulsive food consumption using various antagonists. The findings suggest potential therapeutic applications for eating disorders with a compulsive component (Piccoli et al., 2012).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O4/c21-16-6-2-1-4-13(16)11-23-9-3-5-15(20(23)25)19(24)22-14-7-8-17-18(10-14)27-12-26-17/h1-10H,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBJOVZILQPKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.